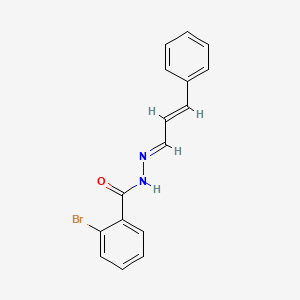
N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide: is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. This particular compound is notable for its unique structure, which includes an anilino group, a trichloroethyl group, and a chlorobenzamide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-(1-anilino-2,2,2-trichloroethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced, especially at the trichloroethyl group, to form dichloroethyl or monochloroethyl derivatives.
Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: While specific medical applications of this compound are not well-documented, benzamide derivatives are known for their pharmacological properties, including anti-inflammatory and anticancer activities. This compound could potentially be explored for similar therapeutic effects.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through its amide and anilino groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The trichloroethyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
- N-(1-anilino-2,2,2-trichloroethyl)benzamide
- N-(1-anilino-2,2,2-trichloroethyl)nicotinamide
- N-(1-anilino-2,2,2-trichloroethyl)-4’-(pentyloxy)-4-biphenylcarboxamide
Comparison: N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide is unique due to the presence of the 3-chlorobenzamide group, which can influence its chemical reactivity and biological activity. Compared to N-(1-anilino-2,2,2-trichloroethyl)benzamide, the additional chlorine atom in the benzamide ring may enhance its electron-withdrawing effects, potentially altering its interactions with biological targets. The presence of different substituents in similar compounds can lead to variations in their chemical and biological properties, making each compound unique in its own right.
属性
分子式 |
C15H12Cl4N2O |
|---|---|
分子量 |
378.1 g/mol |
IUPAC 名称 |
N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide |
InChI |
InChI=1S/C15H12Cl4N2O/c16-11-6-4-5-10(9-11)13(22)21-14(15(17,18)19)20-12-7-2-1-3-8-12/h1-9,14,20H,(H,21,22) |
InChI 键 |
JQMBNNLFHSDNHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703471.png)

![Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate](/img/structure/B11703482.png)

![N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide](/img/structure/B11703491.png)
![N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide](/img/structure/B11703493.png)

![(Z)-1-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11703495.png)

![5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11703503.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703531.png)
![N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703540.png)

